molecular formula C11H14N2S2 B1202740 N-tert-Butyl-2-benzothiazolesulfenamide CAS No. 95-31-8

N-tert-Butyl-2-benzothiazolesulfenamide

Cat. No.: B1202740
CAS No.: 95-31-8
M. Wt: 238.4 g/mol
InChI Key: IUJLOAKJZQBENM-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-benzothiazolesulfenamide is a chemical compound widely used as a vulcanization accelerator in the rubber industry. It is known for its excellent anti-scorch properties and fast curing rates, making it particularly useful in the production of natural and synthetic rubbers .

Mechanism of Action

Target of Action

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is primarily used as an accelerator in the rubber industry . Its primary target is the rubber polymer, specifically natural rubber, styrene-butadiene rubber, isoprene rubber, and butadiene rubber .

Mode of Action

TBBS acts as a vulcanization accelerator, speeding up the cross-linking process between rubber molecules when exposed to heat . This cross-linking process, also known as vulcanization, results in the transformation of the soft and plastic rubber into a material that is strong, elastic, and heat-resistant .

Biochemical Pathways

The exact biochemical pathways involved in the action of TBBS are complex and involve a series of chemical reactions. The key step is the formation of sulfur bridges between the rubber molecules, facilitated by TBBS. This creates a three-dimensional network of interconnected rubber molecules, significantly enhancing the material’s properties .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of TBBS, we can discuss its behavior in the rubber matrix. TBBS is well distributed throughout the rubber material and is activated at high temperatures during the vulcanization process . Its bioavailability in the rubber matrix is high, ensuring effective acceleration of the vulcanization process .

Result of Action

The result of TBBS’s action is the production of vulcanized rubber, a material with superior properties compared to its non-vulcanized counterpart. Vulcanized rubber exhibits enhanced strength, elasticity, and resistance to heat and chemical attack . These properties make it ideal for manufacturing various products, including tires, rubber shoes, hoses, tapes, cables, and general industrial products .

Action Environment

The action of TBBS is influenced by various environmental factors. The vulcanization process is temperature-dependent, with higher temperatures leading to faster and more efficient cross-linking . Additionally, the presence of other chemicals, such as zinc oxide and stearic acid, can activate TBBS, enhancing its effectiveness as a vulcanization accelerator . The compound is stable under normal storage conditions, but should be kept away from oxidizing agents .

Biochemical Analysis

Biochemical Properties

N-tert-Butyl-2-benzothiazolesulfenamide is known for its role in biochemical reactions, particularly in the vulcanization process of rubber. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine, a reaction facilitated by specific enzymes . The nature of these interactions is primarily catalytic, enhancing the efficiency of the vulcanization process.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular behavior . These effects are crucial for understanding the compound’s impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, this compound can inhibit certain enzymes involved in oxidative stress responses, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding how the compound exerts its effects on a molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties . These temporal effects are important for understanding the compound’s long-term impact on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic efficiency. At high doses, it can have toxic or adverse effects, leading to cellular damage and metabolic imbalances . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic processes and its impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are crucial for understanding how this compound exerts its effects on a cellular level.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . These targeting signals and post-translational modifications are crucial for understanding how this compound influences cellular processes and functions.

Preparation Methods

N-tert-Butyl-2-benzothiazolesulfenamide is synthesized through the reaction of 2-mercaptobenzothiazole with tert-butylamine. The process involves the following steps :

    Preparation of Sodium Salt of 2-Mercaptobenzothiazole: 2-Mercaptobenzothiazole is reacted with sodium hydroxide to form its sodium salt.

    Reaction with tert-Butylamine: The sodium salt of 2-mercaptobenzothiazole is then reacted with tert-butylamine in the presence of sulfuric acid at 45-50°C for 0.5 hours.

    Oxidation: The mixture is oxidized using sodium hypochlorite, followed by cooling, filtration, washing, and drying to obtain the final product.

Chemical Reactions Analysis

N-tert-Butyl-2-benzothiazolesulfenamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-Butyl-2-benzothiazolesulfenamide has several applications in scientific research and industry :

    Rubber Industry: It is primarily used as a vulcanization accelerator for natural and synthetic rubbers, including styrene-butadiene rubber, polybutadiene rubber, and polyisoprene rubber.

    Material Science: It is used in the synthesis of various rubber products, such as tires, hoses, belts, and cables.

    Chemical Research: It serves as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Environmental Studies: Its degradation products are studied for their environmental impact and toxicity.

Comparison with Similar Compounds

N-tert-Butyl-2-benzothiazolesulfenamide is compared with other sulfenamide accelerators such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-oxydiethylene-2-benzothiazolesulfenamide (NOBS). While all these compounds serve as vulcanization accelerators, this compound is unique due to its superior anti-scorch properties and faster curing rates .

Similar compounds include :

  • N-cyclohexyl-2-benzothiazolesulfenamide (CBS)
  • N-oxydiethylene-2-benzothiazolesulfenamide (NOBS)
  • 2-Mercaptobenzothiazole
  • 2,2’-Dithiobis(benzothiazole)

These compounds share similar chemical structures and functions but differ in their specific properties and applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
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InChI

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
Source PubChem
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InChI Key

IUJLOAKJZQBENM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14N2S2
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DSSTOX Substance ID

DTXSID7026572
Record name N-tert-Butyl-2-benzothiazolesulfenamide
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Molecular Weight

238.4 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline]
Record name 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
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Record name 2-(tert-Butylaminothio)benzothiazole
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Solubility

SOL IN MOST ORG SOLVENTS
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Density

1.29 @ 25 °C
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Color/Form

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE

CAS No.

95-31-8
Record name N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide
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Record name 2-(tert-Butylaminothio)benzothiazole
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Record name N-tert-butylbenzothiazole-2-sulphenamide
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Melting Point

104 °C (MIN)
Record name 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) discussed in the provided research papers?

A1: The research papers primarily focus on TBBS as a rubber vulcanization accelerator. [, , , ] This means TBBS plays a crucial role in enhancing the speed and efficiency of the vulcanization process, which is essential for transforming rubber into durable materials like tires.

Q2: Can you elaborate on the role of TBBS in the vulcanization process and its impact on the final rubber product?

A2: TBBS acts as a delayed-action accelerator in vulcanization. [] While not directly involved in the chemical crosslinking of rubber molecules, TBBS facilitates the process by interacting with sulfur and other vulcanizing agents. This results in improved crosslink density and distribution within the rubber matrix. [] Consequently, the final rubber products exhibit enhanced mechanical properties such as tensile strength, tear resistance, and aging resistance. [, ]

Q3: The research mentions using different accelerators in rubber blends. How does TBBS compare to other accelerators like 2,2-dithiobis(benzothiazole) (MBTS) in terms of performance?

A3: Studies comparing TBBS with MBTS in EPDM/NR rubber blends reveal interesting findings. [] While TBBS exhibits a longer scorch time (delaying the vulcanization onset), it generally results in lower crosslink density and inferior mechanical properties compared to MBTS, except for tear strength. [] This suggests that the choice of accelerator depends on the desired balance between processing time, vulcanization speed, and final product properties.

Q4: Beyond its role in rubber, has TBBS found applications in other fields?

A4: Interestingly, TBBS has shown promise in enhancing the performance of perovskite solar cells. [] Researchers discovered that adding TBBS to the perovskite precursor solution leads to the formation of porous PbI2 nanostructures during annealing. [] This porous structure facilitates better crystallization of the perovskite layer, ultimately improving the solar cell's power conversion efficiency and moisture stability.

Q5: The synthesis of TBBS is also discussed. Can you summarize the key aspects of the synthesis method highlighted in the research?

A5: The research emphasizes a cost-effective and environmentally friendly method for TBBS synthesis. [] The process utilizes crude 2-mercaptobenzthiazole (MBT) and tert-butylamine as starting materials, eliminating the need for costly MBT purification steps. [] The reaction employs sodium hypochlorite as an oxidizer and allows for the recycling of solvents, minimizing waste generation.

Q6: One study mentions using a microchannel reactor for treating wastewater from TBBS production. What are the advantages of this approach?

A6: Treating wastewater generated during TBBS production is crucial from an environmental perspective. The use of a microchannel reactor for catalytic wet air oxidation (CWAO) offers advantages such as continuous operation, enhanced mixing of oxygen and pollutants, and potentially higher treatment efficiency. [] This approach aligns with the growing emphasis on sustainable manufacturing practices within the chemical industry.

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